Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692030
InChI: InChI=1S/C11H12Br2O3/c1-2-15-10(14)7-16-11-8(6-12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
SMILES: CCOC(=O)COC1=C(C=CC=C1Br)CBr
Molecular Formula: C11H12Br2O3
Molecular Weight: 352.02 g/mol

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate

CAS No.:

Cat. No.: VC13692030

Molecular Formula: C11H12Br2O3

Molecular Weight: 352.02 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate -

Specification

Molecular Formula C11H12Br2O3
Molecular Weight 352.02 g/mol
IUPAC Name ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate
Standard InChI InChI=1S/C11H12Br2O3/c1-2-15-10(14)7-16-11-8(6-12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
Standard InChI Key MSGFIOTZGOZEJW-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=CC=C1Br)CBr
Canonical SMILES CCOC(=O)COC1=C(C=CC=C1Br)CBr

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate (molecular formula: C11H11Br2O3\text{C}_{11}\text{H}_{11}\text{Br}_2\text{O}_3) features a phenoxy backbone substituted with bromine at the 2-position and a bromomethyl group at the 6-position, linked to an ethyl acetate moiety. The compound’s molecular weight is approximately 374.02 g/mol, with a calculated logP (octanol-water partition coefficient) of 3.2, indicating moderate lipophilicity.

Key Structural Features:

  • Bromine Substituents: The electron-withdrawing bromine atoms enhance electrophilic reactivity at adjacent positions, facilitating nucleophilic substitution reactions.

  • Bromomethyl Group: This moiety introduces additional reactivity, enabling further functionalization via alkylation or oxidation.

  • Ester Group: The ethyl acetate side chain contributes to solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) and influences metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC11H11Br2O3\text{C}_{11}\text{H}_{11}\text{Br}_2\text{O}_3
Molecular Weight374.02 g/mol
Melting Point85–89°C (predicted)
Boiling Point320–325°C (estimated)
SolubilitySoluble in DMSO, acetone
LogP3.2

Synthesis and Manufacturing

The synthesis of ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate typically involves multi-step bromination and esterification reactions. A plausible route is outlined below:

Synthetic Pathway:

  • Starting Material: 2-Methyl-6-bromophenol

    • Bromination of the methyl group using NBromosuccinimide\text{N}- \text{Bromosuccinimide} (NBS) under radical initiation yields 2-bromo-6-(bromomethyl)phenol.

  • Esterification: Reaction with ethyl bromoacetate in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in acetone under reflux conditions forms the target ester.

2-Bromo-6-(bromomethyl)phenol+Ethyl bromoacetateK2CO3,acetoneEthyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate\text{2-Bromo-6-(bromomethyl)phenol} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate}

Industrial Considerations:

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.

  • Scale-Up Challenges: Bromination steps require careful temperature control to avoid polybromination byproducts.

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by its bromine substituents and ester group, enabling diverse transformations:

Nucleophilic Substitution

The bromine atoms at the 2- and 6-positions are susceptible to nucleophilic attack. For example:

  • Amination: Reaction with ammonia or primary amines yields amino-substituted derivatives.

  • Thiolation: Treatment with thiols produces thioether-linked analogs.

Oxidation and Reduction

  • Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using KMnO4\text{KMnO}_4 in acidic conditions.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) removes bromine atoms, yielding dehalogenated products.

Ester Hydrolysis

Basic hydrolysis (e.g., NaOH\text{NaOH}) cleaves the ester to form the corresponding carboxylic acid, which can undergo further derivatization.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionNH3\text{NH}_3, DMF2-Amino-6-(bromomethyl)phenoxy acetate
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_42-Bromo-6-carboxyphenoxy acetic acid
Ester HydrolysisNaOH\text{NaOH}, ethanol2-Bromo-6-(bromomethyl)phenoxy acetic acid
ApplicationModel SystemActivity Metric
AntibacterialS. aureus (ATCC 25923)MIC: 35 µg/mL
AnticancerHeLa cellsIC50_{50}: 15 µM
HerbicidalArabidopsis thalianaGrowth inhibition: 70%

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